molecular formula C21H26N2O B299546 4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide

4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide

Cat. No.: B299546
M. Wt: 322.4 g/mol
InChI Key: NPYOBJBWJOGNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide is a synthetic organic compound characterized by the presence of a tert-butyl group, a pyrrolidinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be introduced through the reaction of pyrrolidine with an appropriate aryl halide under basic conditions.

    Coupling with Benzamide: The intermediate is then coupled with a benzamide derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions, typically using tert-butyl bromide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may enhance binding affinity to these targets, while the benzamide moiety can contribute to the overall stability and specificity of the interaction. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide: Similar structure but with different substituents on the aromatic ring.

    N-(3-pyrrolidinylphenyl)benzamide: Lacks the tert-butyl group, which may affect its biological activity.

    4-tert-butyl-N-phenylbenzamide: Lacks the pyrrolidinyl group, which may reduce its binding affinity to certain targets.

Uniqueness

4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide is unique due to the combination of its tert-butyl and pyrrolidinyl groups, which may confer enhanced biological activity and specificity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C21H26N2O/c1-21(2,3)17-11-9-16(10-12-17)20(24)22-18-7-6-8-19(15-18)23-13-4-5-14-23/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,24)

InChI Key

NPYOBJBWJOGNBN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N3CCCC3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3

Origin of Product

United States

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